(3-Bromo-1,2-phenylene)dimethanol
Description
Context and Significance of Aryl-Brominated Benzyl (B1604629) Alcohols in Chemical Synthesis
Aryl-brominated compounds are cornerstones of modern organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This bond is susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. nih.gov These reactions are fundamental in constructing the carbon skeletons of numerous complex organic molecules.
The benzyl alcohol functional group adds another layer of synthetic utility. The hydroxyl groups can be readily converted into a wide array of other functional groups. For instance, they can be oxidized to aldehydes or carboxylic acids, or transformed into ethers and esters. This versatility allows for the introduction of diverse molecular fragments and the tuning of a molecule's physical and chemical properties. The combination of an aryl bromide and benzyl alcohol functionalities in one molecule, as seen in (3-Bromo-1,2-phenylene)dimethanol, therefore offers a powerful platform for synthetic diversification.
Overview of Dihydroxymethylated Aromatic Compounds as Synthetic Scaffolds
Dihydroxymethylated aromatic compounds, also known as benzenedimethanols or o-xylylene (B1219910) glycols, are valuable building blocks in polymer chemistry and supramolecular chemistry. The two hydroxyl groups can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The geometric arrangement of the hydroxymethyl groups on the aromatic ring dictates the shape and properties of the resulting polymers. For 1,2-benzenedimethanols, the proximity of the functional groups can lead to the formation of cyclic structures or polymers with specific conformational preferences.
These diols can also be used to construct macrocycles and cage-like molecules through controlled condensation reactions. The aromatic core provides rigidity to the resulting structures, a desirable feature in the design of host-guest systems and molecular sensors.
Current Research Landscape and Gaps Pertaining to this compound
A review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent functional groups—aryl bromide and benzyl alcohol—are extensively studied in their own right, dedicated research into the synthesis, reactivity, and applications of this particular molecule is scarce.
The primary source of information for this compound is currently limited to chemical supplier catalogs, which provide basic physical data but no detailed experimental studies. There are no readily available publications detailing its specific synthesis or its use in any synthetic or materials science application. This lack of information presents both a challenge and an opportunity for the research community. The challenge lies in the absence of established protocols and characterized properties, while the opportunity lies in the potential for novel discoveries in its synthesis and application.
Objectives of Scholarly Investigation into this compound
Given the current knowledge gap, a systematic scholarly investigation into this compound is warranted. The primary objectives of such an investigation should include:
Development of an efficient and scalable synthesis: A robust and reproducible synthetic route is the first and most critical step. A potential pathway could involve the bromination of a suitable phthalic acid derivative followed by reduction of the carboxylic acid or ester functionalities.
Thorough characterization of its physical and chemical properties: This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physical constants such as melting point and solubility.
Exploration of its reactivity: A systematic study of the reactions of both the hydroxymethyl groups and the aryl bromide is necessary. This would include investigating esterification, etherification, oxidation, and various cross-coupling reactions.
Investigation of its potential as a monomer in polymer synthesis: The diol functionality suggests its use in the synthesis of novel polyesters and polyurethanes. The presence of the bromine atom could allow for post-polymerization modification, leading to functional materials with tailored properties.
Evaluation of its utility as a scaffold for the synthesis of complex organic molecules: The trifunctional nature of the molecule could be exploited to build intricate molecular architectures of potential interest in medicinal chemistry or materials science.
By pursuing these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in the chemist's arsenal.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 859782-34-6 | Vendor Data |
| Molecular Formula | C₈H₉BrO₂ | Vendor Data |
| Molecular Weight | 217.06 g/mol | Vendor Data |
| Appearance | Solid | sigmaaldrich.com |
| Purity | Typically ≥97% | sigmaaldrich.com |
| Storage | Sealed in dry, room temperature | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-bromo-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHKOWTRSYSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1,2 Phenylene Dimethanol
Established Synthetic Pathways for Aryl-Brominated Benzenedimethanols
Traditional methods for synthesizing aryl-brominated benzenedimethanols rely on well-understood, multi-step organic transformations. These pathways provide reliable, albeit sometimes lengthy, routes to the target compounds.
A general and straightforward method for preparing benzenedimethanols is the hydrolysis of the corresponding bis(bromomethyl)benzene derivatives. In this approach, the benzylic bromides are converted to alcohols, typically via a nucleophilic substitution reaction with a hydroxide (B78521) source. For instance, the synthesis of 1,4-benzenedimethanol (B118111) has been achieved by heating 1,4-bis(bromomethyl)benzene (B118104) with sodium carbonate in a dioxane/water solvent system. chemicalbook.com
Theoretically, (3-Bromo-1,2-phenylene)dimethanol could be synthesized from the precursor 1,2-bis(bromomethyl)-3-bromobenzene using a similar hydrolysis reaction. The reaction would proceed as follows:
Reaction Scheme for Hydrolysis of a Bromomethylated Precursor

Table 1: Representative Reaction Conditions for Hydrolysis of Bis(bromomethyl)benzenes
| Precursor | Reagents | Solvent | Temperature | Yield | Reference |
| 1,4-Bis(bromomethyl)benzene | Sodium Carbonate, H₂O | 1,4-Dioxane | 80°C | 80.0% | chemicalbook.com |
This pathway's viability is contingent on the availability or efficient synthesis of the specific trivalent precursor, 1,2-bis(bromomethyl)-3-bromobenzene.
One of the most practical and widely used methods for preparing 1,2-benzenedimethanols is the reduction of the corresponding phthalic acid derivatives, such as diesters or dialdehydes. This approach is particularly advantageous when the brominated phthalic acid is commercially available. 3-Bromophthalic acid is a known compound that can serve as an excellent starting point for this pathway. chemicalbook.com
The synthesis would typically involve two main steps:
Esterification: 3-Bromophthalic acid is first converted into a diester, such as dimethyl 3-bromophthalate, by reacting it with an alcohol (e.g., methanol) under acidic catalysis. The anhydride (B1165640), 3-bromophthalic anhydride, can also be used as a precursor for esterification. chemicalbook.com
Reduction: The resulting diester is then reduced to the target diol. A powerful reducing agent is required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the alkoxide intermediates. chemguide.co.uklibretexts.org
Reaction Scheme for the Reduction of an Aromatic Diester

Table 2: General Conditions for the Reduction of Aromatic Esters
| Substrate | Reagent | Solvent | Key Features | Reference(s) |
| Aromatic Esters/Acids | LiAlH₄ | Diethyl Ether | Strong, non-selective reducing agent; requires anhydrous conditions. | masterorganicchemistry.com, chemguide.co.uk |
| Aromatic Aldehydes/Ketones | NaBH₄ | Methanol (B129727) | Milder reducing agent, not strong enough to reduce esters or carboxylic acids. | libretexts.org |
This method represents a robust and feasible route to this compound due to the accessibility of the required precursors.
Another potential pathway is the direct electrophilic aromatic substitution on the 1,2-benzenedimethanol (B1213519) core. The success of this method hinges on the directing effects of the two hydroxymethyl (-CH₂OH) substituents on the benzene (B151609) ring. The hydroxymethyl group is generally considered a weakly activating, ortho-, para-director. libretexts.orglibretexts.org
In the case of 1,2-benzenedimethanol, the two adjacent -CH₂OH groups influence the position of the incoming electrophile (Br⁺). The possible positions for substitution are C3, C4, and C5 (C6 is equivalent to C3, and C5 is equivalent to C4 by symmetry).
Positions C3/C6: These positions are located between the two substituents. While electronically activated by both groups, this position is highly sterically hindered, making substitution unfavorable.
Positions C4/C5: These positions are ortho to one -CH₂OH group and meta to the other. The ortho-directing effect is dominant, making these the most likely sites for bromination. lumenlearning.com
Therefore, direct bromination of 1,2-benzenedimethanol is expected to yield primarily (4-Bromo-1,2-phenylene)dimethanol, not the desired 3-bromo isomer. Achieving substitution at the C3 position would require overcoming significant steric hindrance and the inherent electronic preference for the C4 position.
Table 3: Predicted Products of Direct Bromination of 1,2-Benzenedimethanol
| Starting Material | Reagent | Predicted Major Product | Predicted Minor Product | Rationale |
| 1,2-Benzenedimethanol | Br₂ / FeBr₃ | (4-Bromo-1,2-phenylene)dimethanol | This compound | Electronic activation and lower steric hindrance favor C4 substitution. |
Purification and Isolation Techniques for Synthetic this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.
Crystallization is a primary and highly effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, allowing for the formation of pure crystals upon cooling. For brominated aromatic compounds, common recrystallization solvents include mixtures of a good solvent (like dichloromethane (B109758) or ethyl acetate) and a poor solvent (like hexane (B92381) or heptane). google.comyoutube.com The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration.
Column Chromatography is another powerful purification technique, particularly useful for separating the desired product from impurities with similar solubility characteristics. In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For a moderately polar compound like this compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) is often effective. The fractions containing the pure product are collected and the solvent is removed by evaporation.
Extraction can be used as an initial purification step to remove water-soluble impurities or unreacted reagents. The crude reaction mixture is dissolved in an organic solvent and washed with water or an aqueous solution (e.g., a mild acid or base) to remove specific impurities. The organic layer containing the product is then dried and concentrated.
The table below summarizes the common purification techniques and their typical applications for this compound.
| Purification Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Typical Application |
| Recrystallization | Ethyl Acetate/Hexane | Differential solubility | Primary purification of the solid crude product |
| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Differential adsorption | Separation from closely related impurities |
| Liquid-Liquid Extraction | Dichloromethane / Water | Differential partitioning | Removal of inorganic salts and water-soluble byproducts |
The final purity of the isolated this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Reactivity and Chemical Transformations of 3 Bromo 1,2 Phenylene Dimethanol
Reactions Involving the Bromine Moiety
The bromine atom attached to the phenyl ring is a key site for modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Cross-coupling reactions are powerful tools for forging new bonds, and the bromo-substituted ring of (3-bromo-1,2-phenylene)dimethanol is an excellent substrate for such transformations. These reactions are typically catalyzed by palladium complexes. researchgate.net
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the hydroxyl groups present in the substrate. nih.govlibretexts.org A typical catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Heck reaction provides a method for the arylation of alkenes. nih.govlibretexts.org In this reaction, this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base. nih.govthieme-connect.de The reaction generally proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene. libretexts.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically cocatalyzed by palladium and copper salts and is carried out in the presence of a base. wikipedia.orglibretexts.org The widely accepted mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst, Base | Biaryl or alkyl/alkenyl-substituted arene |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) salt, Base | Arylalkyne |
Nucleophilic Displacement of Bromine
Direct nucleophilic aromatic substitution of the bromine atom in this compound is generally difficult due to the electron-rich nature of the benzene (B151609) ring. However, under specific conditions or with certain nucleophiles, displacement reactions can occur. For instance, reactions with strong nucleophiles at high temperatures or under transition-metal catalysis can lead to the substitution of the bromine.
In related systems, such as 2-bromomethyl-1,3-thiaselenole, nucleophilic substitution proceeds through the formation of a cyclic seleniranium intermediate, which is then attacked by the nucleophile. mdpi.com While the phenyl ring in this compound does not form a similar stable cation, this highlights that neighboring group participation can influence reactivity.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium, or a Grignard reagent. The presence of the two hydroxyl groups necessitates their prior protection or the use of excess organometallic reagent to first deprotonate the alcohols before the halogen-metal exchange can occur. The resulting aryllithium or arylmagnesium species is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the former position of the bromine atom.
Studies on substituted dibromoarenes have shown that the regioselectivity of halogen-metal exchange can be influenced by the nature of the substituents on the ring. nih.govresearchgate.net For substrates with acidic protons, a combination of reagents like i-PrMgCl and n-BuLi can be employed to achieve selective exchange under non-cryogenic conditions. nih.govmdpi.com
Reactions Involving the Hydroxyl Groups
The two benzylic hydroxyl groups of this compound are amenable to a variety of transformations common to alcohols.
Esterification and Etherification of Alcohols
The primary alcohol functionalities can be readily converted into esters or ethers. Esterification can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding diacetate ester.
Etherification , the formation of an ether linkage, can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group on an alkyl halide. For example, reaction with an alkyl bromide in the presence of a base like sodium hydride would lead to the formation of a diether. The synthesis of complex molecules, such as multivalent glycoconjugates, has utilized similar etherification strategies. nih.gov
Table 2: Functionalization of Hydroxyl Groups
| Reaction | Reagent | Product |
|---|---|---|
| Esterification | Carboxylic acid/derivative | Diester |
| Etherification | Alkyl halide, Base | Diether |
Oxidation Reactions of Benzylic Alcohols to Carbonyls
The benzylic alcohol groups of this compound can be oxidized to the corresponding carbonyl compounds. Depending on the oxidant and reaction conditions, either the dialdehyde (B1249045) or the dicarboxylic acid can be obtained. The oxidation of both hydroxyl groups would lead to the formation of 3-bromophthalaldehyde. Further oxidation would yield 3-bromophthalic acid.
Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidations. Harsher oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the over-oxidation to the dicarboxylic acid. The presence of the bromine atom on the ring is generally tolerated by many of these oxidizing systems. bohrium.com
Reduction Reactions of Alcohols to Alkyl Derivatives
The reduction of the two primary benzylic alcohol groups in this compound to form 3-bromo-1,2-dimethylbenzene represents a significant deoxygenation transformation. While direct catalytic deoxygenation of benzylic alcohols can be challenging, several strategies can be envisaged based on established methodologies for alcohol reduction.
One common approach involves a two-step procedure: conversion of the alcohol to a more reactive leaving group, such as a tosylate or a halide, followed by reductive cleavage. For instance, the diol can be converted to the corresponding dibromide or dichloride, which can then be reduced using various methods, including catalytic hydrogenation or metal-based reducing agents.
Direct reduction of benzylic alcohols to the corresponding alkanes has been achieved using reagents like aqueous hydroiodic acid, often in acetic acid. researchgate.net This method is effective for a range of benzylic alcohols. researchgate.net Another powerful method involves catalytic transfer hydrogenation, which offers a safer alternative to reagents like lithium aluminium hydride or toxic tin hydrides. rsc.org For example, Milstein's complex, (PNN)RuHCl(CO), has been shown to effectively catalyze the reduction of alkyl halides using isopropanol (B130326) as a hydrogen source, a reaction that could be applied after converting the diol to a dihalide. rsc.org
It is crucial to consider the chemoselectivity of these reductions. The presence of the C-Br bond on the aromatic ring means that reducing conditions must be chosen carefully to avoid premature hydrodebromination.
Table 1: Representative Methods for Reduction of Benzylic Alcohols This table presents general methods applicable to the reduction of benzylic alcohols and is not based on experimental data for this compound.
| Method | Reagent/Catalyst | Key Features | Potential Applicability to this compound |
| Two-Step (Halogenation-Reduction) | 1. PBr₃ or SOCl₂ 2. H₂/Pd-C or Zn/HCl | Converts alcohols to alkyl halides, which are then reduced. | Feasible, but the choice of reducing agent in the second step is critical to preserve the aryl-Br bond. |
| Hydroiodic Acid Reduction | HI (aq), Acetic Acid | Direct, one-pot reduction of benzylic alcohols. | Potentially effective, though the strongly acidic and reductive conditions might affect the aryl bromide. researchgate.net |
| Catalytic Transfer Hydrogenation | (PNN)RuHCl(CO), Isopropanol, Base | Milder conditions, good for functionalized substrates (as halides). | Applicable to the di-halide intermediate derived from the target compound. rsc.org |
Formation of Cyclic Structures (e.g., Acetals, Cyclic Ethers)
The ortho-positioning of the two hydroxymethyl groups on the phenylene core of this compound makes it an ideal substrate for the formation of five-membered cyclic structures through intramolecular reactions or reactions with bifunctional reagents.
Cyclic Ethers: Intramolecular dehydration of this compound can lead to the formation of the corresponding cyclic ether, 4-bromo-1,3-dihydroisobenzofuran. This cyclization can typically be promoted by acid catalysis. The Williamson ether synthesis provides an alternative intramolecular route, where one alcohol is converted to a leaving group and the other acts as a nucleophile under basic conditions. youtube.com For example, treating a halo-alcohol with a strong base can induce intramolecular nucleophilic attack to form a cyclic ether. youtube.com General methods for synthesizing cyclic ethers from diols, such as the reaction of 1,4- or 1,5-diols with cerium ammonium (B1175870) nitrate, have proven effective and stereoselective. organic-chemistry.org
Cyclic Acetals: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals. This reaction is reversible and is often driven to completion by removing the water formed during the reaction. youtube.com The formation of five- and six-membered cyclic acetals from 1,2- and 1,3-diols is thermodynamically and kinetically favored. youtube.comchemtube3d.com A variety of mild and efficient methods exist for this transformation, for instance, using methoxymethylphenylsulfide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.orgmissouri.edu
Table 2: Examples of Cyclic Structure Formation from Diols This table presents general reactions for diols and is not based on experimental data for this compound.
| Reaction Type | Reagents | Product Type | General Yields | Reference |
| Acetalization | Ketone/Aldehyde, Acid Catalyst (e.g., p-TsOH) | Cyclic Acetal | Good to Excellent | youtube.com |
| Methylene (B1212753) Acetal Formation | CH₃OCH₂SPh, DBDMH, BHT | Methylene Acetal | High | organic-chemistry.orgmissouri.edu |
| Intramolecular Dehydration | Acid Catalyst, Heat | Cyclic Ether | Moderate to Good | organic-chemistry.org |
Transformations of the Aromatic Ring System
Further Functionalization of the Phenylene Core
The bromine atom on the phenylene ring of this compound serves as a versatile handle for a wide range of functionalization reactions, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the core structure.
Common cross-coupling reactions applicable in this context include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl substituent.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to form aryl-alkyne structures.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-O or C-N bonds, for example, by reacting with anilines. mdpi.com
These transformations would yield a variety of derivatives where the bromine atom is replaced by an aryl, vinyl, alkynyl, amino, or other functional group, while potentially preserving the diol functionality if appropriate protecting groups are used or if the reaction conditions are sufficiently mild.
Ring-Opening or Rearrangement Pathways
For the compound class of phenylenedimethanols, ring-opening or rearrangement pathways involving the aromatic phenylene core are not typically observed. The high resonance stability of the benzene ring makes such transformations energetically unfavorable under standard organic synthesis conditions. Reactions of this nature would require harsh conditions that would likely degrade the entire molecule. Therefore, such pathways are not considered applicable to the general reactivity profile of this compound.
Cascade and Multicomponent Reactions Incorporating this compound
The structure of this compound, with its multiple reactive sites, makes it a candidate for use in cascade and multicomponent reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot, offer high efficiency and complexity generation from simple starting materials.
Benzylic alcohols can serve as precursors in MCRs, often through an initial in-situ oxidation to the corresponding aldehyde. researchgate.netresearchgate.net For example, a palladium-catalyzed aerobic oxidation of the diol functionality in this compound could generate the corresponding dialdehyde or a cyclic lactone intermediate. This reactive intermediate could then participate in subsequent transformations within the same pot. For instance, an in-situ formed aldehyde can undergo a Pictet-Spengler reaction with a tryptamine (B22526) derivative. researchgate.net
A hypothetical cascade could involve the oxidation of one of the alcohol groups to an aldehyde, which then undergoes an intramolecular reaction or a reaction with another component. The remaining alcohol and the bromo-substituent could then be involved in subsequent steps. The design of such cascade reactions allows for the rapid construction of complex heterocyclic or polycyclic systems. rsc.orgnih.gov
Table 3: Conceptual Cascade Reactions Involving Benzylic Alcohols This table outlines conceptual pathways and is not based on experimental data for this compound.
| Cascade Type | Key Transformation | Potential Intermediate | Resulting Scaffold |
| Oxidation/Cyclization | In-situ oxidation of diol | Dialdehyde or Lactone | Fused heterocyclic systems |
| Oxidation/Pictet-Spengler | In-situ oxidation, reaction with amine | Aldehyde | β-carboline derivatives researchgate.net |
| Dehydrogenative Coupling/C-H Amination | N-benzylation followed by C-H amination | Anthranilamide derivative | Quinazolinones rawdatalibrary.net |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1,2 Phenylene Dimethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including (3-Bromo-1,2-phenylene)dimethanol and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a detailed picture of the molecular framework can be constructed.
In the ¹H NMR spectrum of a related compound, (iodoethynyl)benzene, the phenyl protons appear as a multiplet in the range of δ 7.28–7.46 ppm. rsc.org For derivatives of this compound, the aromatic protons would exhibit characteristic splitting patterns and chemical shifts influenced by the bromine atom and the two hydroxymethyl groups. The protons of the hydroxymethyl (CH₂OH) groups would typically appear as a singlet or a multiplet, with their chemical shift influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, 2-bromoselenophene-3-carboxylic acid, the carbon signals were observed at δ 163.0, 142.9, 132.7, 132.3, and 128.6 ppm, among others. rsc.org In the case of this compound, distinct signals would be expected for the bromine-bearing carbon, the carbons attached to the hydroxymethyl groups, and the other aromatic carbons. The chemical shifts of these carbons provide valuable insight into the electronic environment within the molecule.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity within the molecule. COSY spectra reveal proton-proton couplings, allowing for the assignment of adjacent protons in the phenyl ring and within the hydroxymethyl groups. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range couplings between protons and carbons, further solidifying the structural assignment by showing connections across several bonds, for instance, from the methylene (B1212753) protons to the aromatic carbons.
Computational and Theoretical Studies of 3 Bromo 1,2 Phenylene Dimethanol
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of (3-Bromo-1,2-phenylene)dimethanol. DFT methods, such as B3LYP, are frequently used to calculate the optimized geometry and electronic energy of the molecule. These calculations can predict key parameters like bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Electronic Properties for a Substituted Phenylenedimethanol Derivative (Illustrative)
| Property | Calculated Value |
| Total Electronic Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| Heat of Formation | Value in kcal/mol |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
Conformational Analysis and Potential Energy Surfaces
The presence of two flexible hydroxymethyl (-CH₂OH) groups in this compound gives rise to multiple possible conformations. Conformational analysis, aided by computational methods, is crucial for understanding the molecule's three-dimensional structure and how it might interact with its environment. The potential energy surface (PES) can be scanned by systematically rotating the dihedral angles associated with the C-C and C-O bonds of the hydroxymethyl groups.
Studies on related 1,2-benzenedimethanol (B1213519) derivatives have shown that intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations. cdnsciencepub.comrsc.org In the case of this compound, the bromine atom's steric bulk and electronic effects would further influence the conformational landscape. The most stable conformers would represent a balance between minimizing steric hindrance and maximizing favorable interactions like hydrogen bonds. For instance, a conformation where one hydroxyl group acts as a hydrogen bond donor to the other could be energetically favorable. Computational studies on substituted benzyl (B1604629) alcohols have detailed the energetic balance between different conformers.
Prediction of Spectroscopic Parameters (e.g., Computational NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. usp.br For this compound, the predicted chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents. The bromine atom is expected to deshield the adjacent carbon atoms, leading to a downfield shift in their ¹³C NMR signals. The protons of the hydroxymethyl groups would exhibit chemical shifts dependent on their conformational environment and any hydrogen bonding.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the O-H stretching of the alcohol groups, C-H stretching of the aromatic ring and methylene (B1212753) groups, and C-O stretching. The position of the O-H stretching band can be particularly informative about the extent of intramolecular hydrogen bonding.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the π-electron system of the benzene (B151609) ring.
Table 2: Representative Predicted Spectroscopic Data for a Substituted Phenylenedimethanol Derivative (Illustrative)
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C-Br Chemical Shift | Value in ppm |
| ¹H NMR | -CH₂OH Chemical Shift | Value in ppm |
| IR | O-H Stretching Frequency | Value in cm⁻¹ |
| UV-Vis | λ_max | Value in nm |
Note: The values in this table are illustrative and represent the type of data obtained from computational predictions.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical calculations can be employed to study the mechanisms of reactions involving this compound. For example, the benzylic bromination of the hydroxymethyl groups could be investigated. masterorganicchemistry.comgla.ac.ukchadsprep.com Computational methods can identify the transition state structures and calculate the activation energies for different reaction pathways. This allows for a detailed understanding of the reaction kinetics and selectivity.
For a reaction such as the oxidation of the alcohol groups to aldehydes or carboxylic acids, DFT calculations could model the interaction with an oxidizing agent, map out the potential energy surface of the reaction, and identify the rate-determining step. The presence of the bromine atom could influence the reactivity of the benzylic positions through electronic effects.
Molecular Dynamics Simulations for Dynamic Behavior (if applicable)
While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique could be applied to study its dynamic behavior, particularly in solution. acs.orgsemanticscholar.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions.
An MD simulation of this compound in a solvent like water or methanol (B129727) could reveal the nature of the solvent-solute hydrogen bonds and how the solvent influences the conformational equilibrium of the hydroxymethyl groups. Such simulations would provide a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors (e.g., Fukui Functions, MEP)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals can be calculated using DFT.
For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the C-Br bond and the aromatic ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Other reactivity descriptors can also be calculated:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms and a region of positive potential near the hydrogen atoms of the hydroxyl groups.
Fukui Functions: These functions provide more detailed information about the local reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.
Table 3: Representative Calculated FMO Properties for a Substituted Phenylenedimethanol Derivative (Illustrative)
| Property | Calculated Value |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Note: The values in this table are illustrative and represent the type of data obtained from FMO analysis.
Applications of 3 Bromo 1,2 Phenylene Dimethanol in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
The strategic placement of a bromine atom and two alcohol functionalities on a benzene (B151609) ring makes (3-Bromo-1,2-phenylene)dimethanol a highly valuable and versatile building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the hydroxymethyl groups offer sites for esterification, etherification, and other transformations, enabling the construction of a diverse array of more complex molecules.
Precursor for Complex Organic Molecules
Recent advancements in synthetic organic chemistry have highlighted the utility of this compound as a key intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical potential. Patent literature reveals its use as a starting material in the synthesis of novel inhibitors for therapeutic targets. For instance, it has been employed as an intermediate in the preparation of indoleamine 2,3-dioxygenase (IDO) inhibitors, a class of compounds investigated for their potential in cancer immunotherapy. The synthetic route leverages the compound's structure to build more elaborate heterocyclic systems.
The general synthetic utility is further underscored by its commercial availability from various chemical suppliers who categorize it as a fundamental building block for organic synthesis. This availability facilitates its use in research and development for creating new chemical entities.
Scaffold for Supramolecular Assemblies and Host-Guest Chemistry
While specific, detailed research on the direct application of this compound as a primary scaffold for supramolecular assemblies is not yet widely published, its structural motifs are highly suggestive of its potential in this area. The two hydroxymethyl groups can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures. Furthermore, the rigid phenyl backbone provides a defined geometry for constructing macrocycles and other host molecules.
The bromo-substituent can be further functionalized to introduce other recognition sites, paving the way for the design of sophisticated host-guest systems. The principles of supramolecular chemistry suggest that this compound could be a valuable precursor for creating receptors capable of selectively binding to specific guest molecules.
Ligand Synthesis for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. This compound offers a platform for the synthesis of novel ligands. The hydroxymethyl groups can be converted to phosphine, amine, or other coordinating groups. The bromine atom allows for the introduction of further functionalities or for the attachment of the ligand to a solid support.
Although specific examples of catalytic systems employing ligands directly derived from this compound are not extensively documented in peer-reviewed literature, its potential is recognized. Chemical suppliers list it under categories for building blocks for ligands, indicating its perceived value in the design and synthesis of new catalytic systems. The ability to create bidentate ligands from this precursor, where the two coordinating arms are held in a specific spatial arrangement by the phenyl ring, is of particular interest for asymmetric catalysis.
Development of Novel Materials Utilizing the Compound
Polymeric Materials and Resins
The presence of two hydroxyl groups enables this compound to act as a monomer in polymerization reactions. It can be used to synthesize polyesters, polyethers, and polyurethanes. The incorporation of the bromine atom into the polymer backbone can impart specific properties, such as flame retardancy or increased refractive index.
While extensive research dedicated solely to polymers derived from this specific monomer is limited, its classification by suppliers under "Polymer Materials" suggests its utility in this sector. The development of specialty polymers with enhanced thermal stability or specific optical properties is a potential area of application for this compound.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov These materials have garnered significant interest due to their high porosity and potential applications in gas storage, separation, and catalysis. researchgate.netnih.gov
This compound, after conversion of its hydroxymethyl groups to suitable coordinating moieties like carboxylates or pyridyls, can serve as a linker in the synthesis of MOFs. The bromine atom on the linker can be used to further functionalize the pores of the MOF after its synthesis, a technique known as post-synthetic modification. This allows for the fine-tuning of the MOF's properties for specific applications.
Self-Assembled Systems
The design of molecules capable of spontaneous organization into well-defined supramolecular structures is a cornerstone of modern materials science. The structure of this compound provides the necessary functionalities to act as a precursor for molecules designed for self-assembly. The two hydroxymethyl groups can readily form hydrogen bonds, a key interaction in directing the assembly of molecules. Furthermore, these alcohol groups can be derivatized into other functionalities, such as esters or ethers, to introduce other non-covalent interactions like van der Waals forces or π-π stacking, which are crucial for the formation of stable, self-assembled systems.
The bromo-substituent offers a site for modification through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of larger aromatic systems or other functional moieties that can further influence the self-assembly process, leading to the formation of liquid crystals, gels, or other ordered materials. While specific examples detailing the self-assembly of systems directly derived from this compound are scarce in the literature, the principles of supramolecular chemistry strongly support its potential in this field.
Catalytic Applications of this compound Derivatives
The development of novel ligands for transition metal catalysis is a continuous effort in organic synthesis. Derivatives of this compound are promising candidates for ligand synthesis. The two hydroxymethyl groups can be converted into phosphine, amine, or N-heterocyclic carbene (NHC) functionalities, which are known to coordinate with a variety of transition metals to form active catalysts.
For instance, the diol can be converted to a bis(phosphine) ligand. The resulting ligand could chelate to a metal center, forming a stable complex that can be employed in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or hydroformylations. The bromine atom on the aromatic ring can be retained or replaced, allowing for the fine-tuning of the electronic properties of the ligand and, consequently, the reactivity and selectivity of the catalyst. A related compound, (5-bromo-2-(dodecyloxy)-1,3-phenylene)dimethanol, has been synthesized as a precursor to a ligand for rhodium-catalyzed polymerization of phenylacetylenes. rsc.org This demonstrates the utility of bromo-substituted phenylene dimethanol scaffolds in creating ligands for polymerization catalysis.
Table 1: Potential Catalytic Applications of this compound Derivatives
| Ligand Type Derived from this compound | Potential Catalytic Application | Metal Center |
| Bis(phosphine) | Cross-coupling, Hydrogenation | Palladium, Rhodium, Nickel |
| Bis(NHC) | Cross-coupling, Metathesis | Palladium, Ruthenium, Gold |
| Schiff Base | Oxidation, Asymmetric Synthesis | Manganese, Cobalt, Copper |
This table represents potential applications based on the known reactivity of similar functional groups and is for illustrative purposes.
Design and Synthesis of Functional Molecules for Chemical and Physical Applications
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of a variety of functional molecules, excluding those with direct biological activity. These can include dyes and other specialty chemicals where specific physical or chemical properties are desired.
The presence of the bromine atom allows for its conversion into a variety of other functional groups. For example, it can be a precursor for the synthesis of azo dyes. Diazotization of an amino derivative, obtained by replacing the bromine, followed by coupling with a suitable aromatic compound, would lead to the formation of a chromophoric azo group. The two hydroxymethyl groups can be used to attach the dye to a substrate or to modify its solubility and other physical properties.
Furthermore, this compound can be used to construct more complex molecular frameworks for specialty chemicals. For example, it can be a building block for the synthesis of macrocycles or other multidentate ligands capable of complexing specific ions, which could have applications in sensing or separation technologies. A PhD thesis described the synthesis of 4-bromo-1,3-xylene-α,α'-diol, an isomer of the title compound, which was used as an intermediate in the preparation of di-aminoguanidyl hydrazone derivatives. unimi.it This highlights the role of such bromo-dimethanol skeletons in constructing complex organic molecules.
Table 2: Synthetic Intermediates Derived from Bromo-Phenylene Dimethanol Scaffolds
| Starting Material | Intermediate | Potential Application of Final Product | Reference |
| (5-bromo-2-hydroxy-1,3-phenylene)dimethanol | (5-bromo-2-(dodecyloxy)-1,3-phenylene)dimethanol | Ligand for Polymerization Catalyst | rsc.org |
| 4-bromo-isophthalic acid | 4-bromo-1,3-xylene-α,α'-diol | Therapeutic Agents | unimi.it |
Future Directions and Emerging Research Avenues for 3 Bromo 1,2 Phenylene Dimethanol
Sustainable and Eco-Friendly Synthetic Strategies
The development of sustainable and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For (3-Bromo-1,2-phenylene)dimethanol, future research will likely focus on greener approaches to its synthesis, moving away from traditional, less efficient methods. The primary route to this compound involves the reduction of 3-bromophthalic anhydride (B1165640).
Current reduction methods for aromatic anhydrides often rely on powerful reducing agents that can generate significant waste. Future strategies may explore catalytic reductions, which use a smaller amount of a catalyst that can be recycled. For instance, the use of stable, modified borohydride (B1222165) reagents, such as (pyridine)(tetrahydroborato)zinc complex, has shown promise in the mild and efficient reduction of various aromatic anhydrides. The application of such methods to 3-bromophthalic anhydride could offer a more sustainable route to this compound.
A comparison of potential reducing agents for the synthesis of this compound from 3-bromophthalic anhydride is presented below, highlighting the potential for greener alternatives.
| Reducing Agent | Typical Conditions | Potential Advantages for Green Synthesis |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF | High reactivity, good yields |
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol) | Milder, more selective than LiAlH₄ |
| (Pyridine)(tetrahydroborato)zinc | Refluxing THF | Stable, efficient, high yields for aromatic anhydrides |
| Catalytic Hydrogenation | High pressure H₂, metal catalyst | Atom economical, potentially recyclable catalyst |
Integration into Automated and High-Throughput Synthesis
The integration of chemical syntheses into automated and high-throughput platforms is revolutionizing drug discovery and materials science. For this compound, the development of automated synthetic routes would enable its rapid production and the creation of libraries of derivatives for screening in various applications.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for straightforward automation. Future research could focus on adapting the reduction of 3-bromophthalic anhydride to a flow process. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to achieve high yields and purity of this compound.
High-throughput screening techniques could then be employed to explore the reactivity of this compound with a wide range of reactants, leading to the discovery of new derivatives with interesting properties. For instance, its diol functionality could be reacted with a library of diacids or diisocyanates in a high-throughput manner to generate a diverse set of polyesters and polyurethanes.
Exploration of Novel Reactivities and Unexpected Transformations
The chemical reactivity of this compound is largely unexplored. The presence of a bromine atom on the aromatic ring, along with two primary alcohol functionalities, suggests a rich and varied chemistry awaiting discovery.
Future research will likely focus on leveraging the interplay between these functional groups. For example, the bromine atom could be a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This would open up a vast chemical space for the synthesis of novel derivatives.
The diol functionality can be expected to undergo typical reactions of alcohols, such as esterification, etherification, and oxidation. However, the close proximity of the two hydroxyl groups on the benzene (B151609) ring might lead to unique cyclization reactions, forming novel heterocyclic structures. The potential for intramolecular reactions, possibly involving the bromine atom, could also lead to unexpected and potentially useful chemical transformations.
Advanced Materials Applications and Device Integration
The unique structure of this compound makes it an attractive building block for advanced materials. The bromine atom can impart flame retardant properties, a critical feature for materials used in electronics, construction, and textiles. The aromatic core provides rigidity and thermal stability, while the two hydroxyl groups offer reactive sites for polymerization.
Future research in this area will likely involve the incorporation of this compound as a monomer into various polymer backbones. For example, it could be used to synthesize:
Flame-retardant polyesters and polyurethanes: By reacting it with diacids or diisocyanates, new polymers with inherent flame retardancy could be developed.
High-performance epoxy resins: Its use as a curing agent for epoxy resins could enhance their thermal stability and flame resistance.
Specialty polymers for electronics: The dielectric properties of the resulting polymers could be of interest for applications in microelectronics.
The potential applications of polymers derived from this compound are summarized in the table below.
| Polymer Class | Potential Co-monomers | Key Properties | Potential Applications |
| Polyesters | Terephthalic acid, Isophthalic acid | Flame retardancy, thermal stability | Fibers for textiles, engineering plastics |
| Polyurethanes | Methylene (B1212753) diphenyl diisocyanate (MDI) | Flame retardancy, rigidity | Rigid foams for insulation, coatings |
| Epoxy Resins | Bisphenol A diglycidyl ether (BADGE) | High glass transition temperature, flame retardancy | Electronic components, adhesives |
Synergistic Approaches Combining Experimental and Computational Methods
The synergy between experimental and computational chemistry provides a powerful tool for understanding and predicting chemical phenomena. For this compound, computational methods, particularly Density Functional Theory (DFT), can offer valuable insights that can guide experimental work.
Future research will likely employ computational modeling to:
Predict reactivity: DFT calculations can be used to model the electronic structure of this compound and predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing new reactions and understanding unexpected outcomes.
Elucidate reaction mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, providing a deeper understanding of how transformations occur.
Simulate spectroscopic properties: The prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives of this compound.
Design new materials: Computational screening of polymers derived from this compound can help predict their mechanical, thermal, and electronic properties, guiding the synthesis of materials with desired characteristics.
By combining the predictive power of computational chemistry with targeted experimental work, the exploration of the chemistry and applications of this compound can be significantly accelerated.
Q & A
Q. What are the common synthetic routes for preparing (3-Bromo-1,2-phenylene)dimethanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a precursor diol, such as 1,2-phenylene dimethanol, using brominating agents like HBr gas or phosphorus tribromide (PBr₃). For example, HBr gas can be bubbled into a chloroform solution of the precursor under controlled conditions, followed by neutralization and solvent evaporation to isolate the product . Optimization focuses on stoichiometry (e.g., excess HBr to ensure complete substitution) and reaction time (overnight stirring for high yields). Purity is confirmed via HPLC or GC-MS, with yields exceeding 90% under optimal conditions.
Q. How does the bromine substitution position (3-bromo vs. 4-bromo isomers) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3-bromo substitution creates distinct steric and electronic effects compared to 4-bromo isomers. For instance, the proximity of the bromine to the diol groups in the 3-position may hinder nucleophilic attack due to steric crowding, whereas electronic effects (e.g., inductive withdrawal) can polarize adjacent C-Br bonds. Comparative kinetic studies using SN2 reactions (e.g., with NaCN in DMF) and DFT calculations can quantify activation barriers, revealing how substitution patterns affect reaction pathways .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or peak shifts) often arise from impurities or dynamic conformational changes. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm coupling between protons and assign signals accurately.
- Variable-temperature NMR : To detect rotational barriers in diol groups or bromine-induced steric effects .
- Comparative analysis with analogs : Cross-referencing data with structurally similar compounds (e.g., 4-bromo isomers or fluorinated analogs) to identify positional effects .
Q. How can this compound be utilized in designing coordination polymers, and what characterization methods are critical for structural validation?
- Methodological Answer : The diol groups in this compound can act as bidentate ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming coordination polymers. Key steps include:
- Solvothermal synthesis : Reacting the diol with metal salts in DMF/water at 80–120°C.
- Single-crystal X-ray diffraction (SCXRD) : To determine the polymer’s topology (e.g., 1D chains or 3D frameworks).
- FTIR and TGA : To confirm ligand bonding and thermal stability .
- Electron paramagnetic resonance (EPR) : For studying paramagnetic metal centers in the polymer.
Q. What role does this compound play in synthesizing bioactive compounds, and how can its regioselectivity be enhanced?
- Methodological Answer : The compound serves as a building block for brominated ligands in enzyme inhibitors or antimicrobial agents. Regioselectivity is improved using directing groups (e.g., temporary silyl protection of one hydroxyl group) or catalysts (e.g., Pd-mediated cross-coupling). For example, Suzuki-Miyaura coupling with arylboronic acids can selectively functionalize the bromine site while preserving diol reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
